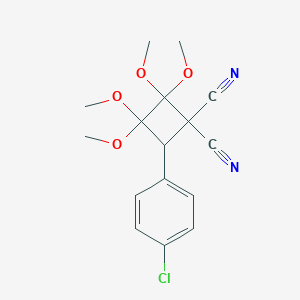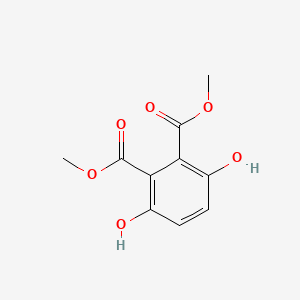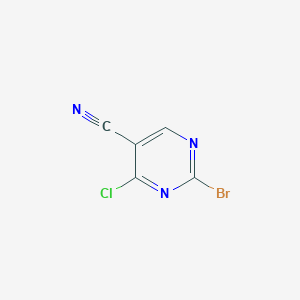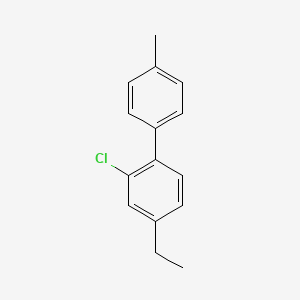
2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Cl It is a derivative of biphenyl, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives.
Applications De Recherche Scientifique
2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine atom and the biphenyl structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Chloro-1,1’-biphenyl: Similar structure but lacks the ethyl and methyl groups.
4-Ethyl-1,1’-biphenyl: Similar structure but lacks the chlorine and methyl groups.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is unique due to the combination of chlorine, ethyl, and methyl groups on the biphenyl structure
Propriétés
Formule moléculaire |
C15H15Cl |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
2-chloro-4-ethyl-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-3-12-6-9-14(15(16)10-12)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 |
Clé InChI |
ZGVJSFYIAANQML-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C2=CC=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
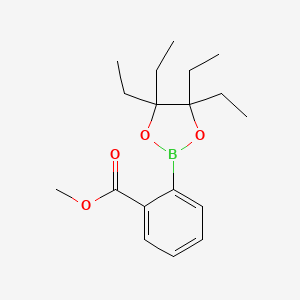

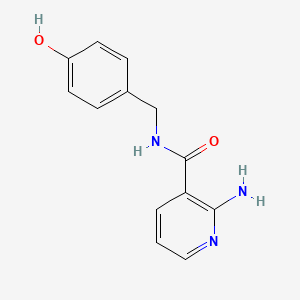

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
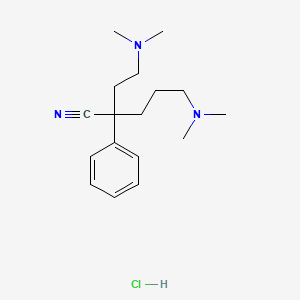
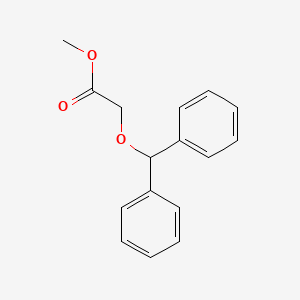
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
